molecular formula C18H20N6O B11271532 N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B11271532
M. Wt: 336.4 g/mol
InChI Key: VTSBIGOMUNNMFY-UHFFFAOYSA-N
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Description

. These compounds are characterized by a pyridazine ring substituted by a phenyl group.

Preparation Methods

The synthesis of N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as N,N-diisopropylethylamine (DIPEA) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibitory activity against c-Met and VEGFR-2, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H20N6O/c25-18(19-12-14-4-2-1-3-5-14)15-8-10-23(11-9-15)17-7-6-16-21-20-13-24(16)22-17/h1-7,13,15H,8-12H2,(H,19,25)

InChI Key

VTSBIGOMUNNMFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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